N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and sulfonamide functional groups suggests its utility in diverse chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole core, followed by the introduction of the ethoxy and nitro groups. The final steps involve the sulfonation and subsequent attachment of the ethyl groups.
Preparation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Ethoxy and Nitro Groups: The ethoxy group can be introduced via an etherification reaction, while the nitro group is typically added through nitration using nitric acid.
Sulfonation: The sulfonamide group is introduced by reacting the pyrazole derivative with chlorosulfonic acid, followed by neutralization with a suitable base.
Attachment of Ethyl Groups: The final step involves alkylation using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also contribute to its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- **N~4~-[2-(3-Ethoxy-4-amino-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~4~-[2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both ethoxy and nitro groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural complexity and functional group diversity make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N6O5S |
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Molecular Weight |
386.43 g/mol |
IUPAC Name |
N-[2-(3-ethoxy-4-nitropyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H22N6O5S/c1-5-19-11(4)13(10(3)16-19)26(23,24)15-7-8-18-9-12(20(21)22)14(17-18)25-6-2/h9,15H,5-8H2,1-4H3 |
InChI Key |
UOWUHKGDHHORSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C=C(C(=N2)OCC)[N+](=O)[O-])C |
Origin of Product |
United States |
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